molecular formula C12H14N2O6S B058314 5-ethoxy-1-(4-nitrophenyl)sulfonylpyrrolidin-2-one CAS No. 111711-48-9

5-ethoxy-1-(4-nitrophenyl)sulfonylpyrrolidin-2-one

Cat. No. B058314
M. Wt: 314.32 g/mol
InChI Key: JRUPWSVHCWERNT-UHFFFAOYSA-N
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Patent
US04829079

Procedure details

At ambient temperature and pressure, 4.5 g of 1-(4-nitrophenylsulphonyl)-5-ethoxypyrrolidin-2-one, dissolved in 200 cm3 of 96° ethanol is hydrogenated in the presence of palladium at 10% on charcoal. The insoluble matter is filtered off and taken up with hot chloroform, filtered, and the last filtrate is added to the alcohol solution resulting from the first filtration. After re-crystallizing the residue twice from 96° ethanol, 2.3 g of the expected product is obtained, m.p. 185°-186° C.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([S:10]([N:13]2[CH:17]([O:18][CH2:19][CH3:20])[CH2:16][CH2:15][C:14]2=[O:21])(=[O:12])=[O:11])=[CH:6][CH:5]=1)([O-])=O>C(O)C.[Pd]>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([S:10]([N:13]2[CH:17]([O:18][CH2:19][CH3:20])[CH2:16][CH2:15][C:14]2=[O:21])(=[O:12])=[O:11])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)S(=O)(=O)N1C(CCC1OCC)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The insoluble matter is filtered off
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
the last filtrate is added to the alcohol solution
CUSTOM
Type
CUSTOM
Details
resulting from the first filtration
CUSTOM
Type
CUSTOM
Details
After re-crystallizing the residue twice from 96° ethanol

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)S(=O)(=O)N1C(CCC1OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: CALCULATEDPERCENTYIELD 56.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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